

An In-depth Technical Guide to **tert-Butoxychlorodiphenylsilane**

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Compound of Interest

Compound Name: **tert-Butoxychlorodiphenylsilane**

Cat. No.: **B093950**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butoxychlorodiphenylsilane is a specialized silylating agent used in organic synthesis for the protection of hydroxyl groups. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document summarizes key quantitative data in tabular format, outlines detailed methodologies for its use, and includes a visual representation of a typical protection-deprotection workflow.

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. Silyl ethers are a cornerstone of hydroxyl group protection strategies due to their ease of formation, stability under a range of reaction conditions, and tunable lability for selective deprotection. While reagents like *tert*-butyldimethylsilyl chloride (TBSCl) and *tert*-butyl(chloro)diphenylsilane (TBDPSCl) are widely employed, **tert-Butoxychlorodiphenylsilane** offers a unique reactivity profile. The presence of the *tert*-butoxy group modulates the electronic properties of the silicon center, influencing its reactivity and the stability of the resulting silyl ether. This guide will focus specifically on **tert-Butoxychlorodiphenylsilane**, providing the necessary technical details for its effective application in complex synthetic pathways.

Chemical and Physical Properties

tert-Butoxychlorodiphenylsilane is a flammable and corrosive liquid that requires careful handling. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	17922-24-6	[1]
Molecular Formula	C ₁₆ H ₁₉ ClOSi	[1]
Molecular Weight	290.86 g/mol	[1]
IUPAC Name	chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane	[1]
Appearance	Light yellow liquid	[2]
Boiling Point	135 °C @ 0.7 mmHg	[2]
Density	1.060 g/cm ³	
Flash Point	149 °C	[2]

Safety and Handling

tert-Butoxychlorodiphenylsilane is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[\[1\]](#)[\[3\]](#) It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[3\]](#) The compound reacts violently with water and moisture, liberating toxic gas.[\[4\]](#) Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place away from sources of ignition.[\[3\]](#)[\[4\]](#)

GHS Hazard Statements:

- H226: Flammable liquid and vapor.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes, but is not limited to: P210, P233, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P403+P235, P501.[1][5][6]

Experimental Protocols

The following protocols are based on established procedures for the formation and cleavage of silyl ethers and have been adapted for the use of **tert-Butoxychlorodiphenylsilane** where specific literature is available.

Synthesis of **tert-Butoxychlorodiphenylsilane**

The synthesis of **tert-Butoxychlorodiphenylsilane** is not commonly performed in a standard laboratory setting due to its commercial availability. However, the general principle involves the reaction of dichlorodiphenylsilane with tert-butanol.

Protection of a Primary Alcohol with **tert-Butoxychlorodiphenylsilane**

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

- Primary alcohol (1.0 eq)
- **tert-Butoxychlorodiphenylsilane** (1.1 eq)
- Imidazole (2.2 eq)
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add **tert-Butoxychlorodiphenylsilane** (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting tert-butoxydiphenylsilyl ether by flash column chromatography on silica gel.

Deprotection of a tert-Butoxydiphenylsilyl Ether

The cleavage of a tert-butoxydiphenylsilyl ether can be achieved under acidic conditions or with a fluoride source.

Method A: Acid-Catalyzed Deprotection

Materials:

- tert-Butoxydiphenylsilyl ether (1.0 eq)
- Acetic acid
- Tetrahydrofuran (THF)
- Water

- Saturated aqueous sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the tert-butoxydiphenylsilyl ether in a 3:1:1 mixture of THF:acetic acid:water.
- Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the substrate.
- Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the alcohol by flash column chromatography if necessary.

Method B: Fluoride-Mediated Deprotection**Materials:**

- tert-Butoxydiphenylsilyl ether (1.0 eq)
- Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the tert-butoxydiphenylsilyl ether in anhydrous THF under an inert atmosphere.
- Add the TBAF solution dropwise to the stirred solution at room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within a few hours.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the alcohol by flash column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The tert-butoxydiphenylsilyl protecting group finds application in complex total synthesis projects where its specific stability profile is advantageous. Its steric bulk and electronic properties allow for selective protection of certain hydroxyl groups in polyfunctional molecules. In drug development, the ability to selectively protect and deprotect hydroxyl groups is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The stability of the tert-butoxydiphenylsilyl ether to a range of reagents allows for transformations on other parts of the molecule without affecting the protected alcohol.

Visualization of Workflow

The following diagram illustrates a typical workflow for the protection of an alcohol with **tert-Butoxychlorodiphenylsilane** and its subsequent deprotection.

Caption: General workflow for alcohol protection and deprotection.

Spectral Data

As of the time of this writing, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **tert-Butoxychlorodiphenylsilane** (CAS 17922-24-6) is limited. Researchers are advised to acquire their own analytical data upon purchase or synthesis of the compound. The data for the structurally similar but distinct compound, **tert-Butyl(chloro)diphenylsilane** (TBDPSCI, CAS 58479-61-1), is often misattributed and should be used with caution.

Conclusion

tert-Butoxychlorodiphenylsilane serves as a valuable, albeit specialized, tool in the synthetic chemist's arsenal for the protection of hydroxyl groups. Its unique electronic and steric properties offer a nuanced level of stability and reactivity compared to more common silylating agents. This guide provides a foundational understanding of its properties, safe handling, and application in organic synthesis. The detailed experimental protocols offer a starting point for laboratory implementation, and it is recommended that researchers optimize these procedures for their specific substrates. The continued exploration of such specialized reagents is crucial for advancing the efficiency and elegance of complex molecule synthesis in academic and industrial research.

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